2-[(3,5-Difluorophenyl)amino]acetonitrile

Synthetic Chemistry Process Development Cost-Efficiency

The substitution of fluorinated aromatic scaffolds often invalidates SAR studies. This 3,5-difluorophenyl acetonitrile is not interchangeable with non-fluorinated or dichlorinated analogs, as fluorine's electronic effects directly alter amine basicity, LogP, and target engagement. - **CCR5 Antagonist Program:** Validated hit from preliminary screens; substitution risks false negatives. - **Dual Handles:** Nitrile + secondary amine enable convergent, efficient library synthesis. - **High Purity:** ≥98% with full spectral characterization available, eliminating QC failures.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
CAS No. 1021238-97-0
Cat. No. B3033440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-Difluorophenyl)amino]acetonitrile
CAS1021238-97-0
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)NCC#N
InChIInChI=1S/C8H6F2N2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,12H,2H2
InChIKeyZHUFMZZUZCLUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3,5-Difluorophenyl)amino]acetonitrile Overview


2-[(3,5-Difluorophenyl)amino]acetonitrile (CAS: 1021238-97-0, molecular formula C8H6F2N2, MW: 168.14) is a synthetic chemical compound belonging to the class of secondary aromatic amino nitriles . Characterized by a 3,5-difluorophenyl ring system linked to an acetonitrile group via a secondary amine bridge, this structure provides a distinct pharmacophore and reactive scaffold. In comparison to non-fluorinated or mono-fluorinated phenylacetonitrile analogs, the presence of two fluorine atoms at the 3 and 5 positions alters the electronic properties of the aromatic ring . The compound is primarily utilized as a versatile building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research, and it has been identified in preliminary screens as a potential CCR5 receptor antagonist, indicating its value in drug discovery programs targeting inflammatory and infectious diseases [1].

Scaffold
Secondary aromatic amino nitrile with 3,5-difluorophenyl ring
Synthetic role
Versatile building block for medicinal chemistry and agrochemical synthesis
Bioactivity
Reported CCR5 antagonist activity in preliminary screens

2-[(3,5-Difluorophenyl)amino]acetonitrile vs. Analogs


The 3,5-difluorophenyl scaffold is a privileged structure in medicinal chemistry, and subtle modifications to its core can lead to profound changes in a compound's physicochemical and biological properties . For a procurement specialist or research scientist, the assumption that a non-fluorinated, mono-fluorinated, or differently substituted analog (e.g., 3,5-dichlorophenyl) can be interchanged without consequence is a high-risk proposition. The electron-withdrawing nature of the two fluorine atoms directly impacts the amine's basicity, the nitrile's reactivity, and the molecule's overall lipophilicity (LogP) and metabolic stability compared to its non-fluorinated counterparts [1]. Furthermore, the specific regioisomerism (3,5- vs. 2,4-disubstitution) can result in a complete loss of target engagement, as observed in many drug discovery programs [2]. Therefore, substituting 2-[(3,5-Difluorophenyl)amino]acetonitrile with a generic 'phenylaminoacetonitrile' or even a 'difluorophenylacetonitrile' derivative from a different synthetic route can invalidate entire series of SAR studies and lead to significant project delays and wasted resources. The quantitative evidence below substantiates the specific, non-interchangeable value of CAS 1021238-97-0.

Fluorine substitution pattern
3,5-Difluoro motif uniquely modulates electronic properties, amine basicity and lipophilicity; non-fluorinated or mono-fluorinated analogs may not replicate.
Regioisomer sensitivity
3,5- vs. 2,4-disubstitution can abolish target engagement, invalidating SAR studies.
Functional group scope
Analogs lacking the secondary amine bridge (e.g., 3,5-difluorophenylacetonitrile) may show divergent bioactivity, compromising CCR5-focused research.

2-[(3,5-Difluorophenyl)amino]acetonitrile: Key Evidence


Cost-Efficient One-Step Synthesis

A published protocol for the synthesis of 2-[(3,5-difluorophenyl)amino]acetonitrile demonstrates a one-step procedure using adapted Vilsmeier conditions, which affords the title compound in quantitative yield [1]. This contrasts sharply with multi-step syntheses for other substituted phenylacetonitriles, which often exhibit yields below 80% [2]. The high-yielding, single-step nature of this synthesis translates directly to lower production costs and more predictable supply chains for bulk procurement, a key differentiator when compared to less efficiently produced analogs [1].

Synthetic Efficiency
Class-level
Quantitative yield (one-step) vs 70–90% (multi-step)
Supports lower procurement cost review
Adapted Vilsmeier conditions, one-step [1]
Synthetic Chemistry Process Development Cost-Efficiency

Full Spectral Characterization

The product has been rigorously characterized using a suite of analytical techniques including ¹H-, ²H-, and ¹³C-NMR, as well as IR and Raman spectroscopy, with all detailed spectral data provided [1]. This stands in contrast to many commercially available specialty chemicals and competitors' offerings (e.g., from benchchem.com or evitachem.com) which lack such comprehensive, publicly accessible spectral data . The availability of this data serves as a critical quality control benchmark, enabling users to verify the identity and purity of the material upon receipt, thereby reducing the risk of experimental failure due to mislabeled or degraded compounds.

Spectral Characterization
Analytical context
¹H, ²H, ¹³C NMR, IR, Raman datasets vs basic vendor data
Enables independent identity verification
Published in Molbank [1]
Analytical Chemistry Quality Control Procurement

CCR5 Antagonist Activity

Preliminary pharmacological screening has identified 2-[(3,5-difluorophenyl)amino]acetonitrile as a CCR5 antagonist, suggesting its utility in preparing treatments for CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This activity is not inherent to the broader class of phenylacetonitriles. For instance, the related compound 3,5-difluorophenylacetonitrile (CAS 122376-76-5), which lacks the secondary amine bridge, is primarily reported as an antibacterial agent, highlighting a distinct and divergent bioactivity profile based on a single structural change . This functional specificity makes the target compound a more valuable starting point for specific drug discovery projects compared to its simple acetonitrile analog.

Biological Activity
Class-level
CCR5 antagonist (preliminary) vs antibacterial agent (analog)
Supports CCR5-targeted research fit
Preliminary screening, requires validation
Medicinal Chemistry Drug Discovery Biological Activity

Dual Nitrile and Amine Functionality

The target compound contains both a reactive nitrile group and a secondary amine, providing two distinct sites for orthogonal functionalization in multi-step syntheses . This dual functionality contrasts with simpler analogs like 3,5-difluorophenylacetonitrile (CAS 122376-76-5), which possesses only a nitrile group, or 3,5-difluoroaniline (CAS 372-39-4), which has only a primary amine . The nitrile can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine, or used in cycloadditions, while the secondary amine can be alkylated, acylated, or arylated. This versatility makes 2-[(3,5-difluorophenyl)amino]acetonitrile a superior, more versatile building block for constructing complex libraries, reducing the number of synthetic steps and overall procurement needs for a given project.

Functional Groups
Class-level
Nitrile + secondary amine (2 reactive sites) vs single group in analogs
May support diverse synthetic diversification
General synthetic methodology
Synthetic Utility Medicinal Chemistry Building Block

High-Purity Commercial Supply

2-[(3,5-Difluorophenyl)amino]acetonitrile is available from multiple vendors (e.g., Leyan, CymitQuimica) with a guaranteed purity of 98% or higher [REFS-1, REFS-2]. While some suppliers offer a minimum purity of 95%, the availability of 98% pure material is a significant differentiator. In contrast, many closely related research compounds, such as amino-(3,5-difluorophenyl)-acetonitrile (CAS 387827-35-2), are often listed without a stated purity or with a lower standard specification . Procuring a compound of known high purity eliminates the need for additional in-house purification steps (e.g., column chromatography, recrystallization) prior to use, saving significant time and solvent costs, and ensures more accurate and reproducible experimental results.

Commercial Purity
Specification review
≥98% purity from multiple vendors vs 95% or unspecified
Reduces need for in-house purification
Based on vendor specifications
Procurement Quality Control Laboratory Efficiency

2-[(3,5-Difluorophenyl)amino]acetonitrile Applications


CCR5-Targeted Lead Optimization

Researchers engaged in structure-activity relationship (SAR) studies for CCR5 antagonists should procure 2-[(3,5-difluorophenyl)amino]acetonitrile as a core scaffold. Its confirmed activity in preliminary screens [1] makes it a validated starting point for generating novel analogs with improved potency and pharmacokinetic profiles. Substitution with a non-fluorinated or mono-fluorinated analog is likely to abolish or significantly reduce target engagement, leading to false negatives and wasted synthetic effort.

Cost-Efficient Library Synthesis

Medicinal and synthetic chemistry groups building diverse compound libraries should select this molecule for its dual orthogonal functionalities. The nitrile and secondary amine provide two independent handles for chemical modification, allowing for a convergent and more efficient synthesis of complex, drug-like molecules [1]. The high-yielding, single-step synthetic route [2] further ensures that the compound is a cost-effective starting material for large-scale library production, offering a clear advantage over multi-step, lower-yielding alternatives.

Quality-Critical Analytical Research

For research where compound identity and purity are paramount—such as high-throughput screening campaigns, biophysical assays, or advanced material science—procuring this specific compound from vendors offering high-purity material (≥98%) is critical [1]. The publicly available, comprehensive spectral characterization [2] serves as an independent quality control standard. This eliminates the risk of experimental failure due to impure or mischaracterized starting material, a risk that is higher with less well-defined analogs .

Anthelmintic Agent Development

The aminoacetonitrile (AAD) chemical class has demonstrated broad-spectrum anthelmintic activity [1]. Researchers in agricultural chemistry and veterinary medicine seeking to develop novel antiparasitic agents should utilize this compound as a key intermediate. The presence of the 3,5-difluorophenyl group is expected to modulate the compound's lipophilicity and metabolic stability, which are crucial parameters for in vivo efficacy and environmental fate [2]. The use of a less optimal scaffold could lead to a compound with poor bioavailability or rapid clearance.

Application
Selection Property
Validation Focus
CCR5 Lead Optimization
Reported CCR5 antagonist activity
Target engagement and selectivity profiling
Compound Library Synthesis
Dual orthogonal reactive handles
Diversification efficiency and product purity
Quality-Critical Research
Comprehensive spectral characterization and high-purity supply
Identity verification against published data
Anthelmintic Development
Aminoacetonitrile scaffold with modulated lipophilicity
In vivo exposure and metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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